REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6]Cl.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC=1C=C(CCl)C=C(C1OC)OC
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Name
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Quantity
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11.9 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
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|
Quantity
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50.5 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
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Type
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CUSTOM
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Details
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afforded 5{16} (5.59 g, 91%) as a white solid
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Name
|
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Type
|
|
Smiles
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COC=1C=C(CN2CCNCC2)C=C(C1OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |